molecular formula C14H28O2 B1435380 Tetradecanoic-12-d1 acid CAS No. 358730-97-9

Tetradecanoic-12-d1 acid

Cat. No.: B1435380
CAS No.: 358730-97-9
M. Wt: 229.38 g/mol
InChI Key: TUNFSRHWOTWDNC-WFVSFCRTSA-N
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Description

. It is a deuterated form of tetradecanoic acid, where one hydrogen atom is replaced by deuterium at the 12th position. This compound is commonly found in natural fats and oils, particularly in nutmeg, palm kernel oil, and coconut oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic-12-d1 acid typically involves the hydrogenation of tetradecanoic acid in the presence of deuterium gas. The reaction is carried out under high pressure and temperature conditions to ensure the incorporation of deuterium at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial reagent .

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic-12-d1 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradecanoic-12-d1 acid has a wide range of applications in scientific research:

    Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry for the quantification of fatty acids.

    Biology: It serves as a tracer in metabolic studies to understand fatty acid metabolism.

    Medicine: It is used in the development of deuterated drugs, which have improved pharmacokinetic properties.

    Industry: It is employed in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of tetradecanoic-12-d1 acid involves its incorporation into biological membranes and its role in lipid metabolism. It interacts with various enzymes and proteins involved in fatty acid synthesis and degradation. The deuterium atom at the 12th position can influence the metabolic pathways by altering the rate of enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of a deuterium atom, which makes it a valuable tool in scientific research. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

12-deuteriotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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